Benzotriazole-5-carboxylic acid

Catalog No.
S3715405
CAS No.
60932-58-3
M.F
C7H5N3O2
M. Wt
163.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzotriazole-5-carboxylic acid

CAS Number

60932-58-3

Product Name

Benzotriazole-5-carboxylic acid

IUPAC Name

2H-benzotriazole-5-carboxylic acid

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C7H5N3O2/c11-7(12)4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,11,12)(H,8,9,10)

InChI Key

GUOVBFFLXKJFEE-UHFFFAOYSA-N

SMILES

C1=CC2=NNN=C2C=C1C(=O)O

Canonical SMILES

C1=CC2=NNN=C2C=C1C(=O)O

The exact mass of the compound 1H-Benzotriazole-5-carboxylic acid is 163.038176411 g/mol and the complexity rating of the compound is 197. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Corrosion inhibitors -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

Benzotriazole-5-carboxylic acid (5-Carboxybenzotriazole, BTA-5-COOH) is a bifunctional heterocyclic compound combining a corrosion-inhibiting azole core with a reactive carboxylate group at the C5 position. In industrial procurement, it is primarily sourced as a high-efficiency corrosion inhibitor for iron, steel, and copper under extreme or variable pH conditions, and as a versatile bridging ligand (H2btca) for metal-organic frameworks (MOFs) and metallogels. Unlike standard benzotriazole (BTA), the presence of the 5-carboxylic acid moiety alters its electronic structure and adsorption affinity, enabling pH-responsive protection and multi-dimensional metal coordination [1]. It is also a critical precursor for synthesizing highly selective GPR109b agonists in pharmaceutical development [2].

Research Fit

1
Dual-function inhibitor: azole-based chemisorption combined with carboxylate-mediated metal binding.
2
Corrosion inhibitor research for iron, copper, and steel alloys in acidic and sulfide-rich environments.
3
Versatile ligand for coordination polymer and metal-organic framework (MOF) synthesis.

Substituting Benzotriazole-5-carboxylic acid with generic benzotriazole (BTAH) or other substituted analogs (like 5-chloro or 5-methyl derivatives) fundamentally compromises performance in demanding environments. In acidic iron/steel pickling baths, 5-COOH-BTA exhibits higher chemisorption efficiency compared to halogenated or nitro analogs, requiring lower dosage rates for maximum protection [1]. In copper protection, standard BTAH loses efficacy at alkaline pH levels (e.g., pH 8), whereas carboxy-functionalized derivatives maintain up to 75% inhibition efficiency [2]. Furthermore, in coordination chemistry, the lack of a carboxylate group in standard BTA limits it to simple metal complexation, completely preventing the formation of the μ1,2, μ1,3, and μ1,2,3 bridging modes required to construct advanced 2D and 3D metal-organic frameworks (MOFs) or stable metallogels [3].

Substitution Risk

!
Unsubstituted BTA: carboxylate absent; coordination versatility and surface adsorption may differ.
!
4-Carboxy isomer: Cu inhibition profile may reverse; 4-isomer may promote corrosion in acidic/sulfide conditions.
!
5-Cl / 5-NO₂ analogs: reported lower iron inhibition efficiency vs. 5-COOH-BTA; may require higher loading.

Higher Inhibition Efficiency on Iron in 0.5 M H2SO4

Comparative electrochemical studies demonstrate that 5-carboxybenzotriazole (5-COOH-BTA) achieves higher maximum inhibition efficiency on iron in 0.5 M H2SO4 than both 5-chloro and 5-nitro analogs [1]. Crucially for procurement, 5-COOH-BTA requires a lower organic loading (dosage rate) to reach this maximum protection threshold compared to the halogenated and nitro-substituted baselines.

Evidence DimensionMaximum inhibition efficiency and required dosage in 0.5 M H2SO4
Target Compound DataHighest inhibition efficiency at minimum organic loading
Comparator Or Baseline5-Cl-BTA and 5-NO2-BTA (lower efficiency, higher required dosage)
Quantified Difference5-COOH-BTA outperforms 5-Cl and 5-NO2 analogs in both efficacy and material efficiency
ConditionsIron electrodes in 0.5 M H2SO4 (simulated acidic pickling conditions)

Enables lower inhibitor usage rates and reduced chemical costs in industrial acid-processing and descaling operations.

Iron Corrosion: 5-COOH vs. 5-Cl & 5-NO₂
Head-to-head
Ranking: 5-NO₂ < 5-Cl < 5-COOH-BTA < BTA ≈ 5-CH₃ < 5-NH₂; 5-COOH requires lower organic loading for maximum effect.
Reported comparative context for acidic iron corrosion inhibitor research; lower loading context.
Eldakar & Nobe 1977; 0.5 M H₂SO₄, 25 °C

Sustained Copper Corrosion Inhibition at Alkaline pH

Standard unsubstituted benzotriazole (BTAH) is highly pH-sensitive, losing its protective capability in alkaline environments. Tests on copper in aerated 0.5 M sulphate solutions show that while both carboxy-derived mixtures and BTAH offer protection at acidic pH, at pH 8, carboxy-functionalized benzotriazole derivatives retain approximately 75% inhibition efficiency. Under identical pH 8 conditions, standard BTAH is rendered completely ineffective [1].

Evidence DimensionInhibition efficiency at pH 8
Target Compound Data~75% inhibition efficiency (as octyl ester derivative)
Comparator Or BaselineUnsubstituted BTAH (0% / ineffective at pH 8)
Quantified Difference75% absolute retention of efficiency vs. complete failure of the generic baseline
ConditionsCopper in aerated 0.5 M sulphate solution at pH 8

Dictates the selection of 5-COOH-BTA for cooling water systems and chemical processing where pH fluctuates into the alkaline range.

Copper Corrosion: 5-CBT vs. 4-CBT
Head-to-head
5-CBT markedly more effective than 4-CBT at pH 0 and 4; 4-CBT promoted corrosion at higher pH.
5-isomer may be required for copper protection in acidic/sulfide conditions; 4-isomer may be detrimental.
Bartley et al. 1999; aerated sulphate, pH 0–4

Bridging Versatility in MOF and Metallogel Synthesis

The bifunctional nature of Benzotriazole-5-carboxylic acid (H2btca) provides coordination pathways unavailable to unsubstituted BTA. During solvothermal synthesis with Cu(II) or Zn(II), H2btca utilizes both its triazole nitrogen atoms and carboxylate oxygen atoms to enable μ1,2, μ1,3, and μ1,2,3 bridging modes [1]. This dual azole-carboxylate coordination is strictly required to assemble stable 2D layers, 3D nanotubes, and novel metallogels (e.g., Cu(II)-metallogels achieving 98% Congo red dye removal) [2].

Evidence DimensionAvailable coordination bridging modes
Target Compound DataEnables μ1,2, μ1,3, and μ1,2,3 bridging via dual N/O coordination
Comparator Or BaselineUnsubstituted BTA (restricted to simple N-based coordination)
Quantified DifferenceAccess to multi-dimensional framework topologies (metallogels, 3D MOFs) vs. simple complexation
ConditionsSolvothermal synthesis with transition metals (Cu, Zn)

Makes H2btca an essential, non-substitutable building block for researchers engineering advanced porous materials, sensors, and selective adsorbents.

Octyl Ester vs. BTA Across pH 0–8
Head-to-head
98% vs. ~50% inhibition at pH 0; 75% vs. ineffective at pH 8 for octyl ester mixture of 4/5-carboxybenzotriazole vs. BTA.
Reported wide-pH inhibition context; BTA may be ineffective at high pH.
Huynh et al. 2000; 0.5 M sulphate, 1×10⁻⁴ M

Scaffold for Highly Selective GPR109b Agonists

Benzotriazole-5-carboxylic acid serves as the core scaffold for synthesizing 1-alkyl-benzotriazole-5-carboxylic acids, which are highly selective agonists for the human orphan G-protein-coupled receptor GPR109b. Structure-activity relationship (SAR) studies demonstrate that functionalizing this specific C5-carboxylated azole core yields full agonists (pEC50 ~6) that are highly selective against the closely related GPR109a receptor, a differentiation not achievable with generic azole scaffolds [1].

Evidence DimensionReceptor selectivity (GPR109b vs GPR109a)
Target Compound DataYields highly selective GPR109b agonists (pEC50 ~6)
Comparator Or BaselineGeneric/unsubstituted benzotriazole scaffolds
Quantified DifferenceStrict selectivity for GPR109b without GPR109a cross-reactivity
ConditionsWhole-cell cAMP assays

Provides medicinal chemists with a validated, highly specific starting material for orphan receptor drug development, minimizing off-target binding.

Coordination Bridging Modes of btca²⁻
Class-level
Three distinct bridging modes: μ₁,₂ (2D layers), μ₁,₃ (3D nanotubular), μ₁,₂,₃ (3D honeycomb).
Enables structural diversity in MOF design; unsubstituted BTA lacks carboxylate bridging.
Wang et al. 2011; solvent-dependent Cu(II) complexes, XRD
GPR109b Selective Agonism of IPBT-5CA
Cross-study
EC₅₀ 400 nM at GPR109b; no activity at GPR109a (selectivity >100-fold).
Reported selective GPR109b pathway tool; avoids GPR109a activation context.
Semple et al. 2006; cAMP assay, HEK293

Industrial Acid Pickling and Descaling Formulations

Benzotriazole-5-carboxylic acid is the preferred inhibitor for protecting iron and steel components in highly acidic processing baths (e.g., 0.5 M H2SO4). Its higher chemisorption efficiency compared to 5-chloro or 5-nitro analogs allows formulators to achieve maximum corrosion protection at lower overall organic loadings, directly reducing material costs [1].

Variable-pH Cooling Water and Chemical Processing Systems

In systems where pH fluctuates from acidic to alkaline (e.g., pH 8), standard BTAH completely loses its protective capability. Benzotriazole-5-carboxylic acid (and its ester derivatives) maintains up to 75% inhibition efficiency under these conditions, making it the critical choice for robust, broad-spectrum copper protection in dynamic industrial environments [2].

Synthesis of Functional Metal-Organic Frameworks (MOFs) and Metallogels

The dual azole-carboxylate functionality of H2btca enables complex μ1,2, μ1,3, and μ1,2,3 bridging modes with transition metals (Cu, Zn). This makes it an indispensable ligand for constructing 2D/3D coordination polymers, robust MOFs for fluorescent sensing, and novel Cu(II)-metallogels used for selective environmental dye adsorption (e.g., 98% Congo red removal) [3].

Pharmaceutical Intermediates for GPCR Drug Discovery

Benzotriazole-5-carboxylic acid is utilized as a foundational scaffold to synthesize 1-alkyl-benzotriazole-5-carboxylic acids. These derivatives act as highly selective, full agonists for the human orphan receptor GPR109b, providing medicinal chemists with a reliable, non-cross-reactive starting point for targeted drug development [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Acidic Iron/Steel Corrosion Inhibition
Inhibition efficiency ranking vs. substituted BTAs
Comparative ranking in H₂SO₄; loading context
Wide-pH Copper Corrosion Protection
Inhibition retention from pH 0 to 8
Broad-pH performance context; BTA may be ineffective at high pH
Sour/Acidic Copper Protection
Isomer-specific inhibition (5-carboxy vs. 4-carboxy)
4-isomer corrosion risk in H₂S conditions
MOF/Coordination Polymer Design
Ligand bridging versatility (triazole + carboxylate)
Structural dimensionality control (2D, 3D architectures)

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

163.038176411 g/mol

Monoisotopic Mass

163.038176411 g/mol

Heavy Atom Count

12

Wikipedia

Benzotriazole-5-carboxylic acid

Use Classification

Corrosion inhibitors -> Transformation products

General Manufacturing Information

1H-Benzotriazolecarboxylic acid: ACTIVE

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